- Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents, Journal of Chemical and Pharmaceutical Research, 2015, 7(7), 704-714
Cas no 948825-19-2 (Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate)
Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate
- 2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine
- 4186AF
- SY235815
- 1,1-Dimethylethyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1-piperazinecarboxylate (ACI)
- DB-353001
- AC2606
- 948825-19-2
- MFCD09787486
- Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate
-
- MDL: MFCD09787486
- Inchi: 1S/C14H23N5O4/c1-14(2,3)23-13(20)19-8-6-18(7-9-19)10-15-11(21-4)17-12(16-10)22-5/h6-9H2,1-5H3
- InChI Key: XIJUUEQYWUUYKD-UHFFFAOYSA-N
- SMILES: O=C(N1CCN(C2N=C(OC)N=C(OC)N=2)CC1)OC(C)(C)C
Computed Properties
- Exact Mass: 325.17500423g/mol
- Monoisotopic Mass: 325.17500423g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.9
- XLogP3: 1.7
Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y15845-5g |
2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine |
948825-19-2 | 95% | 5g |
¥5859.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y15845-250mg |
2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine |
948825-19-2 | 95% | 250mg |
¥949.0 | 2023-09-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY235815-0.25g |
2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine |
948825-19-2 | ≥95% | 0.25g |
¥630.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY235815-1g |
2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine |
948825-19-2 | ≥95% | 1g |
¥1400.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY235815-5g |
2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine |
948825-19-2 | ≥95% | 5g |
¥3900.00 | 2025-04-11 | |
| Chemenu | CM386525-1g |
2-(4-Boc-1-piperazinyl)-4,6-dimethoxy-1,3,5-triazine |
948825-19-2 | 95%+ | 1g |
$214 | 2022-08-31 | |
| abcr | AB527402-250 mg |
2-(4-Boc-1-Piperazinyl)-4,6-dimethoxy-1,3,5-triazine; . |
948825-19-2 | 250MG |
€197.90 | 2023-04-17 | ||
| abcr | AB527402-1 g |
2-(4-Boc-1-Piperazinyl)-4,6-dimethoxy-1,3,5-triazine; . |
948825-19-2 | 1g |
€375.00 | 2023-04-17 | ||
| abcr | AB527402-5 g |
2-(4-Boc-1-Piperazinyl)-4,6-dimethoxy-1,3,5-triazine; . |
948825-19-2 | 5g |
€938.50 | 2023-04-17 | ||
| TRC | T068795-100mg |
tert-Butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate |
948825-19-2 | 100mg |
$ 215.00 | 2022-06-03 |
Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate Production Method
Production Method 1
Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate Raw materials
Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate Preparation Products
Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate
Research Brief on Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate (CAS: 948825-19-2) in Chemical Biology and Pharmaceutical Applications
Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate (CAS: 948825-19-2) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This molecule, characterized by its triazine and piperazine moieties, has been increasingly studied for its potential applications in drug discovery, peptide synthesis, and as a building block for more complex pharmacologically active compounds. Recent literature highlights its role in facilitating efficient amide bond formation, a critical step in peptide and protein chemistry, making it a valuable reagent in synthetic organic chemistry.
The compound's utility stems from its ability to act as a coupling agent in peptide synthesis, where it promotes the formation of amide bonds between carboxylic acids and amines. This property is particularly advantageous in the synthesis of complex peptides and small molecules, where traditional coupling methods may fall short in terms of efficiency or selectivity. Recent studies have explored its use in solid-phase peptide synthesis (SPPS), demonstrating improved yields and reduced racemization compared to conventional reagents like HATU or HBTU.
In addition to its synthetic applications, Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate has been investigated for its potential in medicinal chemistry. Researchers have utilized this compound as a precursor in the development of novel kinase inhibitors and other biologically active molecules. Its structural features, including the triazine core, make it a versatile scaffold for designing compounds with tailored pharmacological properties. Recent patent filings and publications indicate growing interest in derivatives of this compound for targeting specific disease pathways, particularly in oncology and inflammatory disorders.
From a mechanistic perspective, studies have elucidated the compound's reactivity profile, providing insights into its optimal use in synthetic applications. The dimethoxy triazine group is particularly reactive toward nucleophiles, enabling efficient conjugation with various functional groups. This characteristic, combined with the stability imparted by the tert-butyl carbamate protection, makes it a reliable reagent for multistep synthetic sequences. Recent advancements have focused on optimizing reaction conditions to maximize yield and minimize side products, contributing to more sustainable and cost-effective synthetic protocols.
Looking forward, the potential applications of Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate appear promising. Ongoing research is exploring its use in bioconjugation chemistry, where it may facilitate the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Furthermore, its role in fragment-based drug discovery is being investigated, as the compound's modular structure allows for rapid generation of diverse molecular libraries. As the pharmaceutical industry continues to demand more efficient and selective synthetic methods, this compound is likely to remain an important tool in the medicinal chemist's arsenal.
In conclusion, Tert-butyl 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazine-1-carboxylate (CAS: 948825-19-2) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span from peptide synthesis to drug discovery, with recent studies continually expanding its potential uses. As research progresses, we anticipate seeing more innovative applications of this compound, particularly in the development of novel therapeutic agents and synthetic methodologies.
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